REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:3]=1[O:4][CH2:5][C:6]#[N:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)C>[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:3]=1[O:4][CH2:5][CH2:6][NH2:7] |f:1.2.3.4.5.6,8.9|
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Name
|
|
Quantity
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2.44 g
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Type
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reactant
|
Smiles
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FC1=C(OCC#N)C=C(C=C1)F
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Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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16 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
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Name
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|
Quantity
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80 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux over 2 hours
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Duration
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2 h
|
Type
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STIRRING
|
Details
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The suspension is stirred at room temperature over 14 hours
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Duration
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14 h
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Type
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EXTRACTION
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Details
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extracted with diethyl ether (2×80 ml)
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Type
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WASH
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Details
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The organic phases are washed successively with water (2×80 ml) and brine (1×50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OCCN)C=C(C=C1)F
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |